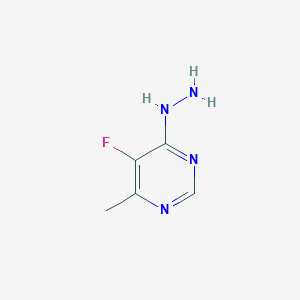
5-Fluoro-4-hydrazinyl-6-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-4-hydrazinyl-6-methylpyrimidine is a fluorinated pyrimidine compound with a molecular weight of 142.1 g/mol . Pyrimidines are important electron-rich aromatic heterocycles and are critical components of DNA and RNA . Due to their synthetic accessibility and structural diversity, pyrimidines have found widespread therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-hydrazinyl-6-methylpyrimidine typically involves the hydrazinolysis of thiol derivatives with hydrazine hydrate in ethanol under reflux conditions . This process yields hydrazinyl-pyrimidine derivatives, which can be further modified to produce the desired compound.
Industrial Production Methods
the compound is available for pharmaceutical testing and high-quality reference standards .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-hydrazinyl-6-methylpyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the hydrazinyl group.
Substitution: The fluorine atom and hydrazinyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, oxidizing agents, and reducing agents. Reaction conditions typically involve reflux in ethanol or other solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo-pyrimidine derivatives, while substitution reactions can produce various substituted pyrimidines .
Scientific Research Applications
5-Fluoro-4-hydrazinyl-6-methylpyrimidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Fluoro-4-hydrazinyl-6-methylpyrimidine involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit specific enzymes involved in DNA and RNA synthesis, leading to cytotoxic effects . The fluorine atom enhances its reactivity and selectivity, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A widely used anticancer drug that inhibits thymidylate synthase.
4-Hydrazinyl-6-methylpyrimidine: Similar structure but lacks the fluorine atom, resulting in different reactivity and selectivity.
Uniqueness
5-Fluoro-4-hydrazinyl-6-methylpyrimidine is unique due to the presence of both the fluorine atom and the hydrazinyl group. This combination enhances its reactivity and selectivity, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C5H7FN4 |
|---|---|
Molecular Weight |
142.13 g/mol |
IUPAC Name |
(5-fluoro-6-methylpyrimidin-4-yl)hydrazine |
InChI |
InChI=1S/C5H7FN4/c1-3-4(6)5(10-7)9-2-8-3/h2H,7H2,1H3,(H,8,9,10) |
InChI Key |
LNHBEAHDCODLBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=N1)NN)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(5-Fluorobenzo[d]oxazol-2-yl)aniline](/img/structure/B14913976.png)

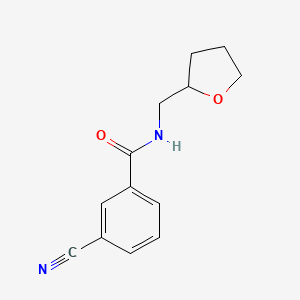
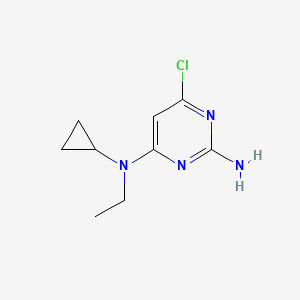

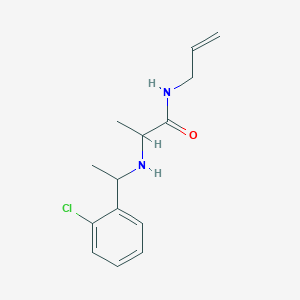
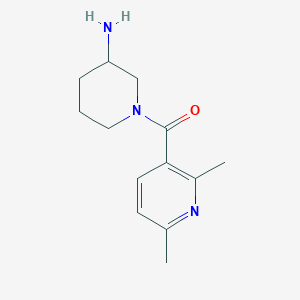
![3-[2-(5-bromo-2-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B14914034.png)
![2-hydroxy-3-[(2E)-3-(3-hydroxyphenyl)prop-2-enoyl]-6-methyl-4H-pyran-4-one](/img/structure/B14914036.png)
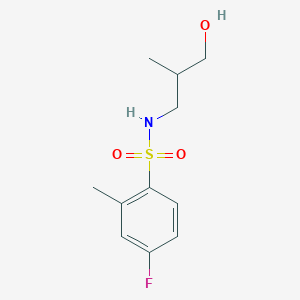
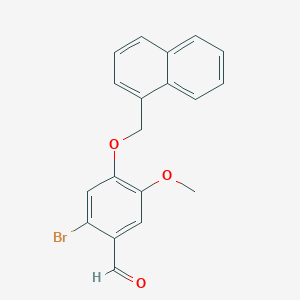
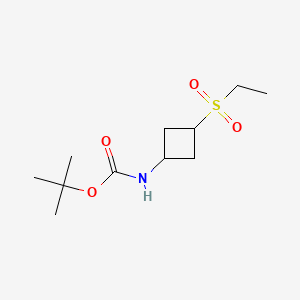
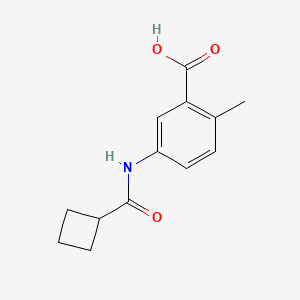
![n-(1h-Benzo[d]imidazol-2-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B14914059.png)
